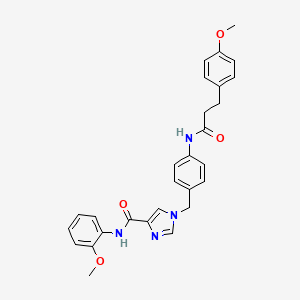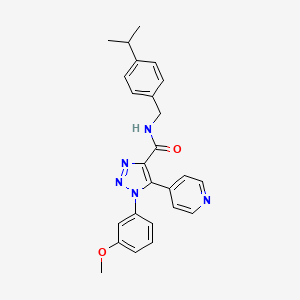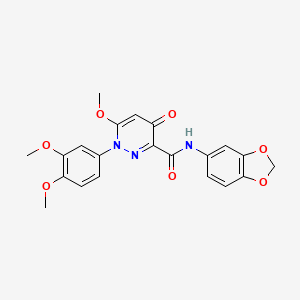![molecular formula C17H23NO4S B3226219 (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1251711-25-7](/img/structure/B3226219.png)
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide
Descripción general
Descripción
The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-one . The 1,4-dioxaspiro[4.5]decan-2-one is a cyclic compound with two oxygen atoms forming a dioxane ring fused with a cyclohexane ring .
Synthesis Analysis
While specific synthesis methods for the requested compound are not available, similar compounds such as 1,4-dioxaspiro[4.5]decan-2-one have been synthesized from oleic acid using a sonochemical method in the presence of montmorillonite KSF catalyst .Mecanismo De Acción
The mechanism of action of (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide is not fully understood. However, it has been reported to interact with several molecular targets, including GABA receptors, voltage-gated calcium channels, and histone deacetylases. This compound has been found to modulate the activity of GABA receptors and has been reported to enhance the binding of GABA to its receptor. It has also been reported to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neuronal activity. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity. This compound has been found to enhance the binding of GABA to its receptor, which results in an increase in the inhibitory neurotransmission. This compound has also been found to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of neuronal activity. This results in a decrease in the release of neurotransmitters. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This results in an increase in the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. It has been reported to have anticancer, antibacterial, and antifungal properties, which makes it a potential candidate for drug development. This compound has also been found to have potential applications in the field of neuroscience. It has been reported to modulate the activity of GABA receptors and has been found to have anxiolytic and anticonvulsant effects.
However, this compound also has some limitations for lab experiments. It has been reported to have low solubility in water, which makes it difficult to administer in vivo. This compound has also been found to have low bioavailability, which limits its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the research on (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer, bacterial and fungal infections, and neurological disorders. Additionally, the development of more efficient synthesis methods for this compound could increase its potential for drug development.
Aplicaciones Científicas De Investigación
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethenesulfonamide has been found to have potential applications in the field of medicinal chemistry. It has been reported to have anticancer activity and has been found to inhibit the growth of cancer cells. This compound has also been found to have antibacterial and antifungal properties. It has been reported to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been found to have potential applications in the field of neuroscience. It has been reported to modulate the activity of GABA receptors and has been found to have anxiolytic and anticonvulsant effects.
Propiedades
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-23(20,12-9-15-7-3-1-4-8-15)18-13-16-14-21-17(22-16)10-5-2-6-11-17/h1,3-4,7-9,12,16,18H,2,5-6,10-11,13-14H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNHBSQHKNTBS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B3226154.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3226159.png)
![4-amino-N-(3-methoxybenzyl)-N-[4-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B3226166.png)


![N-allyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B3226181.png)
![2-(3-methylbenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3226185.png)
![N-1,3-benzodioxol-5-yl-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3226187.png)

![6-(azepan-1-ylsulfonyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3226191.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indazole](/img/structure/B3226196.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B3226201.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B3226215.png)
